molecular formula C21H36O3 B14328264 3-Hydroxypropyl octadeca-9,12,15-trienoate CAS No. 101925-74-0

3-Hydroxypropyl octadeca-9,12,15-trienoate

Cat. No.: B14328264
CAS No.: 101925-74-0
M. Wt: 336.5 g/mol
InChI Key: VWDCSTSVYSAVEP-UHFFFAOYSA-N
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Description

3-Hydroxypropyl octadeca-9,12,15-trienoate is a chemical compound with the molecular formula C21H36O3 It consists of a hydroxypropyl group attached to an octadecatrienoic acid chain, which contains three double bonds at the 9th, 12th, and 15th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypropyl octadeca-9,12,15-trienoate typically involves the esterification of octadeca-9,12,15-trienoic acid with 3-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypropyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the octadecatrienoic acid chain can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation and hydroxylation, respectively.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxypropyl group.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Hydroxypropyl octadeca-9,12,15-trienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in lipid metabolism and signaling pathways.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Hydroxypropyl octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid signaling pathways by acting as a ligand for specific receptors or enzymes involved in fatty acid metabolism. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

  • (9Z,12Z,15Z)-2-Hydroxy-3-methoxypropyl octadeca-9,12,15-trienoate
  • (9Z,12Z,15Z)-1,3-Dimethoxypropan-2-yl octadeca-9,12,15-trienoate
  • 3-(Hexopyranosyloxy)-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Comparison: 3-Hydroxypropyl octadeca-9,12,15-trienoate is unique due to its specific hydroxypropyl group, which imparts distinct physicochemical properties and reactivity compared to its analogs. The presence of the hydroxypropyl group enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

101925-74-0

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

3-hydroxypropyl octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h3-4,6-7,9-10,22H,2,5,8,11-20H2,1H3

InChI Key

VWDCSTSVYSAVEP-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCCCO

Origin of Product

United States

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